REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH:15]=[C:14]([Br:16])[CH:13]=[CH:12][C:5]=2[C:6]=1[C:7](OCC)=[O:8].[CH:17]([NH2:19])=O.C([O-])=O.[NH4+]>>[Br:16][C:14]1[CH:13]=[CH:12][C:5]2[C:6]3[C:7](=[O:8])[NH:19][CH:17]=[N:1][C:2]=3[S:3][C:4]=2[CH:15]=1 |f:2.3|
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Name
|
|
Quantity
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9 g
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Type
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reactant
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Smiles
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NC=1SC2=C(C1C(=O)OCC)C=CC(=C2)Br
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Name
|
|
Quantity
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85 mL
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Type
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reactant
|
Smiles
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C(=O)N
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Name
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|
Quantity
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2.7 g
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Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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was then filtered
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Type
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WASH
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Details
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The solid was washed with water
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Type
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CUSTOM
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Details
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dried by filtration
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Type
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CUSTOM
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Details
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finally dried in a vacuum oven overnight at 45° C.
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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to yield a light blue solid (7.8 g, quantitative)
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Name
|
|
Type
|
|
Smiles
|
BrC1=CC2=C(C=C1)C1=C(N=CNC1=O)S2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |